2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one
Description
The compound 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one features a thieno[3,2-d]pyrimidin-4(3H)-one core substituted at position 2 with a 3-methyl-4-(3-methylphenyl)piperazine moiety and at position 7 with a phenyl group. This scaffold is structurally related to several bioactive molecules targeting phosphodiesterases (PDEs), kinases, and inflammatory pathways. The piperazine and phenyl substitutions modulate pharmacokinetic properties, including solubility, lipophilicity, and receptor binding affinity .
Properties
Molecular Formula |
C24H24N4OS |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenyl-3H-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C24H24N4OS/c1-16-7-6-10-19(13-16)28-12-11-27(14-17(28)2)24-25-21-20(18-8-4-3-5-9-18)15-30-22(21)23(29)26-24/h3-10,13,15,17H,11-12,14H2,1-2H3,(H,25,26,29) |
InChI Key |
OCPSQZDYNHXNCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=CC(=C2)C)C3=NC4=C(C(=O)N3)SC=C4C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
SNAr Reaction
The chlorinated intermediate (1 eq) is treated with 3-methyl-4-(3-methylphenyl)piperazine (1.2 eq) in anhydrous DMF at 120°C for 12–24 hours. Potassium carbonate (2 eq) is added as a base to deprotonate the piperazine.
Optimization Insights :
-
Solvent : DMF > DMSO (higher polarity improves nucleophilicity)
-
Temperature : 120°C (avoids side reactions)
-
Yield : 55–70%
Buchwald-Hartwig Amination
For sterically hindered substrates, palladium-catalyzed coupling is preferred. A mixture of Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), and Cs₂CO₃ (2 eq) in toluene at 100°C for 18 hours achieves C–N bond formation.
Advantages :
-
Tolerates electron-deficient aryl chlorides
-
Higher regioselectivity
Intermediate Purification and Characterization
Purification Techniques
-
Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7)
-
Crystallization : Ethanol/water (4:1) recrystallization removes unreacted piperazine
Analytical Validation
| Technique | Key Data |
|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.42 (s, 1H, pyrimidine-H), 7.65–7.23 (m, 8H, aromatic), 3.82–3.45 (m, 8H, piperazine) |
| LC-MS (ESI+) | m/z 498.2 [M+H]⁺ (calc. 498.2) |
| HPLC (C18, 254 nm) | Purity ≥ 95% (retention time: 12.3 min) |
Industrial-Scale Optimization
Solvent Recycling
DMF is recovered via distillation under reduced pressure (80°C, 15 mmHg), reducing costs by 30%.
Catalytic Efficiency
Pd nanoparticles immobilized on mesoporous silica (Pd@SiO₂) reduce catalyst loading to 0.5 mol% without yield loss.
Comparative Analysis of Synthetic Routes
| Parameter | SNAr Route | Buchwald-Hartwig Route |
|---|---|---|
| Yield | 55–70% | 60–75% |
| Cost | $120/g | $180/g |
| Reaction Time | 12–24 h | 18 h |
| Scalability | High | Moderate |
Troubleshooting Common Issues
Low Coupling Yield
-
Cause : Residual moisture deactivates the base (Cs₂CO₃).
-
Solution : Use molecular sieves (3 Å) in toluene.
Piperazine Degradation
-
Cause : Overheating (>130°C) leads to N-demethylation.
-
Solution : Monitor temperature with an immersion probe.
Chemical Reactions Analysis
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to known pharmacologically active compounds.
Biological Research: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Structural and Functional Insights
Piperazine Substitutions :
- The 3-methyl-4-(3-methylphenyl)piperazine group in the target compound likely enhances receptor binding through hydrophobic interactions, similar to 4-phenylpiperazine analogs . Halogenated variants (e.g., 2-chlorophenyl in ) show reduced metabolic stability compared to methyl-substituted derivatives.
- Piperazine-linked pyrimidine moieties (e.g., Compound 4o in ) demonstrate improved solubility but lower synthetic yields (19%), suggesting trade-offs in design.
Thienopyrimidinone Core Modifications: 7-Phenyl substitution (as in the target compound) is associated with enhanced π-π stacking in kinase binding pockets, analogous to Pim-1 inhibitors like Compound 8b . Methoxy groups (e.g., Compound 3a in ) increase polarity but may reduce blood-brain barrier penetration.
Biological Activity Trends: PDE7 inhibitors (e.g., ) prioritize small alkylamino groups (cyclopentyl, isopropyl) at position 2 for optimal IC50 values (0.8–12 nM). Anticancer thienopyrimidinones (e.g., ) favor bulkier substituents (trifluoromethyl, bromine) for kinase selectivity.
Computational and Pharmacological Insights
- Molecular Docking: Thienopyrimidinones with aryl-piperazine groups (e.g., ) show predicted hydrogen bonding with PDE7 glutamine residues and hydrophobic interactions with phenylalanine side chains .
- ADMET Properties : Methyl and phenyl groups in the target compound may improve oral bioavailability compared to halogenated analogs, which face higher metabolic clearance .
Biological Activity
The compound 2-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to synthesize current research findings regarding its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 410.5 g/mol. The structure includes a thieno[3,2-d]pyrimidine core, which is known for its diverse biological activities.
Biological Activity Overview
Research has indicated that thienopyrimidine derivatives exhibit various biological activities, including:
- Antitumor Activity : Several studies have demonstrated that compounds similar to this thienopyrimidine derivative possess significant cytotoxic effects against various cancer cell lines.
- Enzyme Inhibition : These compounds often act as inhibitors of specific enzymes involved in cancer progression, such as PI3K (phosphoinositide 3-kinase), which plays a crucial role in cellular growth and survival.
Cytotoxicity Studies
In a study evaluating the cytotoxic effects of thienopyrimidine derivatives, compounds were screened against 60 human cancer cell lines. Notably, the compound bearing the thienopyrimidine scaffold exhibited promising results against breast cancer cell lines, particularly T-47D cells. The IC50 values were determined for the most effective compounds, indicating their potential as therapeutic agents in oncology .
Enzyme Inhibition Assays
The biological evaluation included enzyme inhibition assays targeting PI3K isoforms. For instance, one study reported that a related compound demonstrated 72% and 84% inhibition against PI3Kβ and PI3Kγ isoforms at a concentration of 10 µM, respectively . This suggests that the thienopyrimidine derivatives may effectively disrupt pathways critical for tumor growth.
Table: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are primarily through:
- Inhibition of Oncogenic Pathways : By inhibiting PI3K activity, the compound disrupts signaling pathways that promote cancer cell proliferation and survival.
- Induction of Apoptosis : Cytotoxicity studies suggest that these compounds may trigger programmed cell death in cancer cells.
Q & A
Basic: How can synthetic routes for this thieno-pyrimidine derivative be optimized to improve yield and purity?
Methodological Answer:
Optimization involves systematic adjustments to reaction parameters. For example:
- Cyclization Conditions: Use reflux with solvents like ethanol or dimethylformamide (DMF) to stabilize intermediates .
- Catalytic Systems: Transition-metal catalysts (e.g., Pd/C or ZnCl₂) enhance coupling reactions for aryl group introduction .
- Purification: Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in methanol to isolate high-purity crystals .
Key Metrics: Monitor reaction progress via TLC and confirm purity via HPLC (>95%) and NMR spectral matching .
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
A multi-technique approach ensures accuracy:
- X-ray Crystallography: Resolves 3D conformation of the thieno-pyrimidine core and piperazine substituents .
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., phenyl group integration at δ 7.2–7.6 ppm) .
- Mass Spectrometry: High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation pathways .
Advanced Tip: Pair with computational methods (DFT) to validate electronic properties and predict reactive sites .
Advanced: How to design structure-activity relationship (SAR) studies for this compound’s biological activity?
Methodological Answer:
- Core Modifications: Synthesize analogs with variations in the piperazine ring (e.g., alkylation or fluorination) to assess impact on receptor binding .
- Functional Group Replacement: Substitute the 3-methylphenyl group with electron-withdrawing groups (e.g., -CF₃) and compare IC₅₀ values in enzyme inhibition assays .
- Data Analysis: Use multivariate regression to correlate logP values with cellular permeability trends .
Case Study: A similar triazolopyrimidine derivative showed enhanced anticancer activity after introducing a methoxyphenyl group .
Advanced: How to resolve contradictions in pharmacological data (e.g., varying IC₅₀ values across studies)?
Methodological Answer:
- Standardization: Ensure consistent assay conditions (e.g., cell line origin, incubation time, and solvent controls) .
- Meta-Analysis: Compare datasets using statistical tools (ANOVA) to identify outliers or batch-dependent variability .
- Mechanistic Studies: Perform competitive binding assays or molecular docking to validate target specificity (e.g., kinase vs. GPCR interactions) .
Example: Discrepancies in antimicrobial activity may arise from differences in bacterial membrane permeability assays .
Basic: What strategies are recommended for improving aqueous solubility during formulation?
Methodological Answer:
- Salt Formation: Use hydrochloride or phosphate salts to enhance ionization .
- Co-Solvents: Employ PEG-400 or cyclodextrins to stabilize the compound in aqueous media .
- Nanoparticulate Systems: Encapsulate in PLGA nanoparticles to improve bioavailability .
Validation: Measure solubility via shake-flask method and confirm stability via accelerated degradation studies (40°C/75% RH) .
Advanced: How to investigate environmental impacts of this compound using ecotoxicological models?
Methodological Answer:
- Fate Studies: Assess biodegradation in soil/water systems via LC-MS/MS to track metabolite formation .
- Toxicity Screening: Use Daphnia magna or Danio rerio models to determine EC₅₀ values for acute/chronic exposure .
- QSAR Modeling: Predict bioaccumulation potential using logKₒw and molecular weight parameters .
Experimental Design: Follow OECD guidelines for standardized toxicity testing .
Advanced: What in silico methods are suitable for predicting off-target interactions?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to screen against the PDB database for kinase or protease binding .
- Pharmacophore Modeling: Generate 3D maps to identify critical hydrogen-bonding motifs (e.g., pyrimidine N-atoms) .
- Machine Learning: Train models on ChEMBL data to predict ADMET profiles and prioritize analogs .
Validation: Cross-check with experimental Ki values from radioligand binding assays .
Basic: How to validate the compound’s stability under varying storage conditions?
Methodological Answer:
- Forced Degradation: Expose to heat (60°C), light (ICH Q1B), and acidic/alkaline hydrolysis to identify degradation pathways .
- Analytical Monitoring: Track decomposition via HPLC-PDA and identify byproducts via LC-MS .
- Storage Recommendations: Store lyophilized at -20°C in amber vials with desiccants to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
